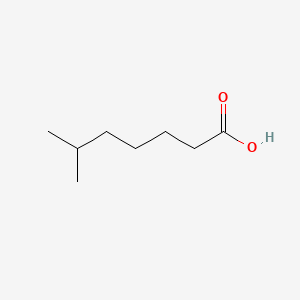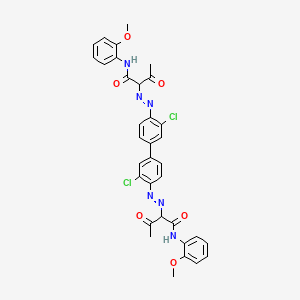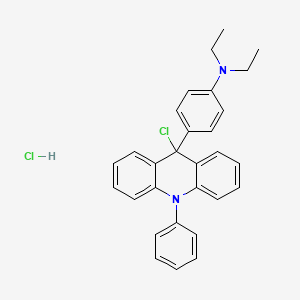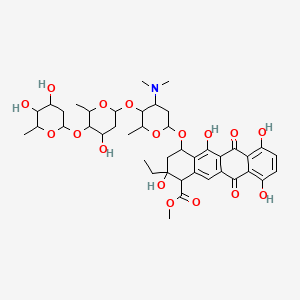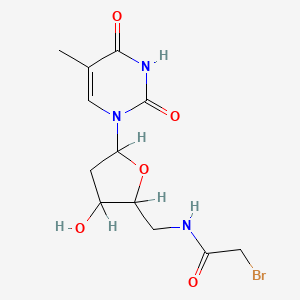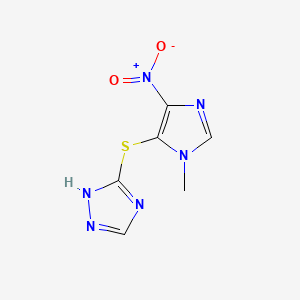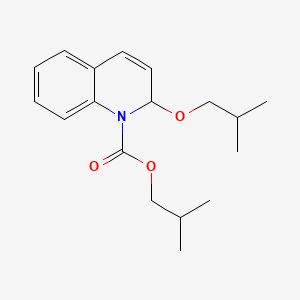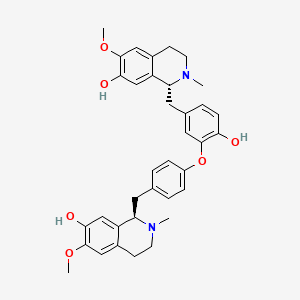
Guattegaumerine
Overview
Description
Guattegaumerine is a bisbenzylisoquinoline alkaloid with antimitotic, cytotoxic, and neuroprotective activities . It is a natural product with characteristics of being lipophilic and reaching high concentration in the brain .
Chemical Reactions Analysis
The production of Guattegaumerine involves the coupling of two BIA monomers. Through strain engineering, protein engineering, and optimization of growth conditions, a significant improvement in the production of Guattegaumerine has been observed .Physical And Chemical Properties Analysis
Guattegaumerine has a molecular weight of 596.71 and a formula of C36H40N2O6 . It has a density of 1.3±0.1 g/cm3, a boiling point of 738.3±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.5 mmHg at 25°C .Scientific Research Applications
Antibiotics and Bacterial Resistance
Summary of the Application
Guattegaumerine has been studied for its effects on Pseudomonas aeruginosa, a bacterium that is often resistant to antibiotics . The compound was found to increase the sensitivity of this bacterium to certain antibiotics .
Methods of Application
The study involved investigating the biological effects of Guattegaumerine on Pseudomonas aeruginosa. The compound did not inhibit the growth of the bacterium but increased its sensitivity to carbenicillin, novobiocin, and erythromycin .
Results or Outcomes
The results indicated that Guattegaumerine acted as an inhibitor of the eukaryotic ABCB1 efflux pump, a protein that plays a role in antibiotic resistance . This suggests that Guattegaumerine could potentially be used to enhance the effectiveness of certain antibiotics.
Neuroprotection
Summary of the Application
Guattegaumerine has been shown to have neuroprotective effects, particularly against oxidative stress injury in primary cortical neurons .
Methods of Application
In a study, rat primary cultured cortical neurons were exposed to combined serum-starvation and hydrogen peroxide, which caused significant neuron damage. Preincubation of Guattegaumerine was found to dramatically improve cell viability and inhibit lactate dehydrogenase (LDH) release .
Results or Outcomes
The pre-addition of Guattegaumerine interrupted the apoptosis of the neurons, reversed the upregulation of the pro-apoptotic gene (Bax), and the downregulation of the anti-apoptotic gene (Bcl-2). Furthermore, Guattegaumerine suppressed the increase of intracellular calcium stimulated by either H2O2 or KCl in Ca2±containing extracellular solutions .
Antitumor Activity
Summary of the Application
Guattegaumerine has been suggested to have antitumor properties .
Antioxidant Activity
Summary of the Application
Guattegaumerine has been found to have antioxidant properties, particularly in the context of neuroprotection .
Results or Outcomes
Anti-inflammatory Activity
Summary of the Application
Bisbenzylisoquinoline alkaloids, a class to which Guattegaumerine belongs, have been found to display a range of pharmacological properties, including anti-inflammatory activity .
Antiviral Activity
Summary of the Application
While there is no direct evidence of Guattegaumerine having antiviral properties, it’s worth noting that bisbenzylisoquinoline alkaloids, the class to which Guattegaumerine belongs, have been found to display a range of pharmacological properties, including antiviral activity .
Safety And Hazards
properties
IUPAC Name |
(1R)-1-[[4-[2-hydroxy-5-[[(1R)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-5-8-26(9-6-22)44-36-17-23(7-10-31(36)39)16-30-28-21-33(41)35(43-4)19-25(28)12-14-38(30)2/h5-10,17-21,29-30,39-41H,11-16H2,1-4H3/t29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDABVSXGAMFQQH-LOYHVIPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175719 | |
| Record name | Guattegaumerine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guattegaumerine | |
CAS RN |
21446-35-5 | |
| Record name | (1R)-1,2,3,4-Tetrahydro-1-[[4-[2-hydroxy-5-[[(1R)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-7-isoquinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21446-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guattegaumerine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021446355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guattegaumerine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



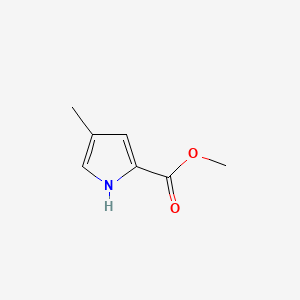
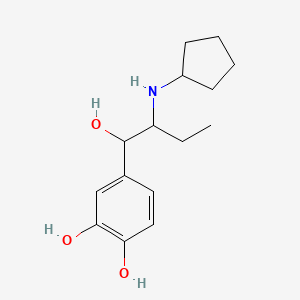
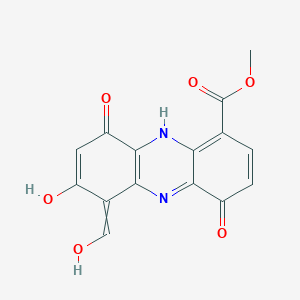
![(2r)-2-(2-Hydroxypropan-2-yl)-10-methylspiro[4.5]dec-6-ene-6-carboxylic acid](/img/structure/B1218625.png)
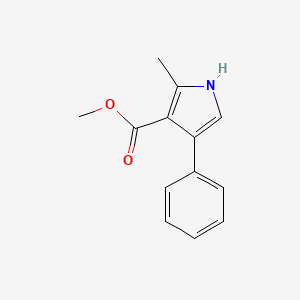
![2,2'-spirobi[3,6,7,8-tetrahydro-1H-cyclopenta[g]naphthalene]-5,5'-dione](/img/structure/B1218631.png)
![(1R,2S,3R,5S,6S)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol](/img/structure/B1218632.png)
